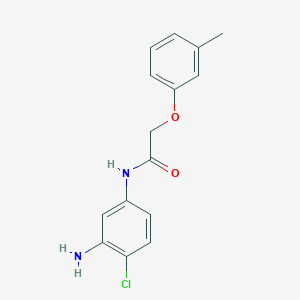

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide

Description

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide is a substituted acetamide featuring a 3-amino-4-chlorophenyl group linked to an acetamide backbone and a 3-methylphenoxy substituent. This compound shares structural motifs with pharmaceuticals and bioactive molecules, particularly those targeting osteoclast activity or serving as intermediates in polymer synthesis . Its key structural attributes include:

- 3-Methylphenoxy group: Contributes to lipophilicity and steric effects.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10-3-2-4-12(7-10)20-9-15(19)18-11-5-6-13(16)14(17)8-11/h2-8H,9,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPFJGKAHVKLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide typically involves the reaction of 3-amino-4-chloroaniline with 3-methylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Aniline derivatives.

Substitution: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide is being investigated for its potential as a pharmacologically active agent. Its structure suggests it may interact with specific biological pathways, making it a candidate for drug development targeting various conditions, including cancer and neurological disorders. The compound's ability to modulate enzyme activity or receptor function could lead to novel therapeutic strategies.

Case Study: Antidepressant Activity

Research has indicated that compounds similar to N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide may exhibit antidepressant properties by acting on AMPA receptors. In particular, studies on AMPA receptor agonists have shown promise for treating depression, suggesting that further exploration of this compound could yield significant findings in mental health treatment .

Biological Studies

Mechanism of Action

The mechanism of action for N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide involves its interaction with biological molecules. It may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. Understanding these interactions is crucial for elucidating its potential applications in drug development.

Cellular Interaction Studies

In biological studies, this compound has been used to investigate its effects on cellular processes. For instance, research focusing on the compound's interaction with cellular signaling pathways can provide insights into its role in modulating cellular responses, which is essential for developing targeted therapies .

Materials Science

Novel Material Development

The unique structural features of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide make it a candidate for creating novel materials with specific properties. Its potential applications include the development of advanced polymers or composites that leverage its chemical characteristics for enhanced performance in various industrial applications.

Environmental Impact and Degradation

Research has also explored the environmental implications of compounds like N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide. Studies on the degradation of related pharmaceutical compounds highlight the importance of understanding their environmental fate and potential toxicity .

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl and methylphenoxy groups can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

(a) N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide (CAS: 1020058-25-6)

- Structural difference: Replaces the 3-methylphenoxy group with a bulkier 2-isopropylphenoxy moiety.

- Impact : Increased steric hindrance may reduce metabolic degradation but could lower solubility. Molecular weight: 318.8 g/mol .

- Application: Potential use in medicinal chemistry for optimizing pharmacokinetic profiles.

(b) N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide (CAS: 1020054-57-2)

Variations in the Phenyl Ring Substituents

(a) 2-(3-Methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide (CAS: 529498-96-2)

- Structural difference: The phenyl ring is substituted with a morpholine group (4-morpholinyl) instead of 3-amino-4-chloro.

- This compound may exhibit improved CNS penetration due to reduced polarity .

(b) N-(3-Acetylphenyl)-2-(4-chlorophenoxy)acetamide (CAS: 303795-40-6)

- Structural difference: Replaces 3-amino-4-chlorophenyl with a 3-acetylphenyl group.

- This compound may serve as a precursor in polymer synthesis .

(a) NAPMA: N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide

- Structural difference : Incorporates a piperazinyl group on the phenyl ring.

- Relevance: The shared 3-methylphenoxy group suggests a pharmacophore critical for bone-targeting activity.

(a) Crystallographic and Stability Features

- N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide : Exhibits intermolecular N–H⋯O hydrogen bonds, stabilizing its crystal lattice. Similar hydrogen-bonding patterns are expected in the main compound, affecting solubility and stability .

- 2-Chloro-N-(3-methylphenyl)acetamide : Demonstrates syn conformation of the N–H bond relative to substituents, influencing molecular packing and melting points .

Data Table: Key Comparative Metrics

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Notable Activity/Application |

|---|---|---|---|---|

| N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide | - | ~314.8 (calculated) | 3-amino-4-Cl phenyl; 3-methylphenoxy | Potential osteoclast inhibition |

| N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide | 1020058-25-6 | 318.8 | 2-isopropylphenoxy | Medicinal chemistry optimization |

| N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide | 1020054-57-2 | ~316.8 (calculated) | 4-methoxyphenoxy | Enhanced solubility for drug design |

| NAPMA | - | ~380.4 (calculated) | 4-acetylpiperazinyl phenyl | Osteoporosis treatment candidate |

| 2-(3-Methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide | 529498-96-2 | 340.4 | 4-morpholinyl phenyl | Improved CNS penetration |

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₅ClN₂O₂

- Molecular Weight : 292.75 g/mol

The presence of the chlorophenyl and methylphenoxy groups suggests potential interactions with various biological targets, influencing enzyme activity and receptor binding.

The biological activity of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound has been shown to:

- Inhibit Cyclooxygenase Enzymes : This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

- Induce Apoptosis and Autophagy in Cancer Cells : Research indicates that this compound can trigger programmed cell death pathways in various cancer cell lines, including melanoma and pancreatic cancer .

Anticancer Properties

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide has demonstrated notable anticancer effects in vitro and in vivo. Key findings include:

- Cell Line Studies : In vitro studies have shown that the compound exhibits high potency against sensitive and resistant cancer cell lines, leading to significant reductions in cell viability .

- In Vivo Efficacy : In animal models (e.g., A375 xenograft model), the compound significantly reduced tumor growth, suggesting its potential as a therapeutic agent for cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various assays:

- Cyclooxygenase Inhibition : The compound's ability to inhibit cyclooxygenase enzymes contributes to its anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study evaluating novel bioactive molecules, N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide was found to induce apoptosis in melanoma cells. The mechanism involved mitochondrial pathway activation, leading to caspase activation and subsequent cell death. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Pharmacokinetic Properties

Another investigation focused on the pharmacokinetic profile of this compound. Results indicated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for drug development. The study emphasized the importance of structural modifications to enhance bioavailability while maintaining efficacy against targeted pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide, a comparative analysis with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Biological Activity | Mechanism |

|---|---|---|---|

| N-(4-Chlorophenyl)-2-(3-methylphenoxy)-acetamide | C₁₅H₁₄ClN₂O₂ | Anticancer | Cyclooxygenase inhibition |

| N-(3-Aminophenyl)-2-(thiazol-2-yl)acetamide | C₁₄H₁₃N₃OS | Anticancer | Apoptosis induction |

| N-(4-Isopropylphenyl)-2-(4-methylphenoxy)-acetamide | C₁₅H₁₈ClN₂O₂ | Anti-inflammatory | Enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.